

Application Notes and Protocols: LDN193189 Hydrochloride

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Compound of Interest

Compound Name: LDN193189 hydrochloride

Cat. No.: B560676

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Audience: Researchers, scientists, and drug development professionals.

Introduction

LDN193189 hydrochloride is a potent, selective, and cell-permeable small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is a derivative of dorsomorphin and acts primarily by inhibiting the BMP type I receptors ALK2 and ALK3, which in turn prevents the phosphorylation of SMAD1, SMAD5, and SMAD8.^{[1][2]} This targeted inhibition makes LDN193189 a valuable tool in various research areas, including stem cell differentiation, developmental biology, and cancer research. These application notes provide detailed information on the solubility of **LDN193189 hydrochloride**, protocols for its preparation and use, and an overview of its mechanism of action.

Physicochemical Properties and Solubility

LDN193189 hydrochloride is typically supplied as a yellow to orange powder.^[3] Its solubility can vary between suppliers and batches. It is generally more soluble in water than its non-hydrochloride form.^[4] Below is a summary of reported solubility data in DMSO and water.

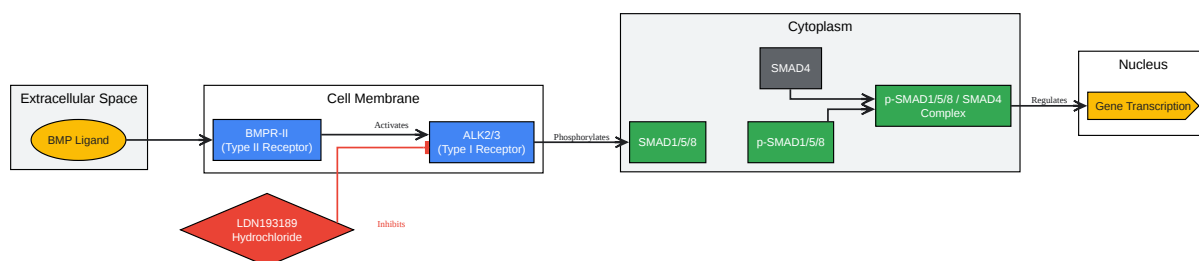
Table 1: Solubility of **LDN193189 Hydrochloride**

Solvent	Reported Solubility
DMSO	~2 mg/mL[3][5], 10 mM[6], 20 mM[7], >2.1 mg/mL[8], 10 mg/mL (22.58 mM)[9], 12 mg/mL (25.03 mM)[10], 24 mg/mL (50.06 mM)[10]
Water	Sparingly soluble in aqueous solutions[5], 50 mM[7], 15 mg/mL[3], minimum of 5 mg/mL[3], 96 mg/mL[10], ≥27.6 mg/mL[8]

Note: Solubility can be affected by factors such as temperature and the use of fresh versus moisture-absorbing DMSO. Warming the solution to 37°C for 2-5 minutes can aid in dissolution if a precipitate is observed.[1][6]

Mechanism of Action: Inhibition of BMP Signaling

LDN193189 hydrochloride selectively inhibits the BMP type I receptors, Activin receptor-like kinase 2 (ALK2) and ALK3, with IC50 values of 5 nM and 30 nM, respectively.[6][7] This inhibition is over 200-fold more selective for BMP signaling compared to TGF- β signaling.[10] The binding of BMP ligands to their receptors normally triggers a signaling cascade that results in the phosphorylation of SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. LDN193189 blocks the initial phosphorylation step, thereby inhibiting the entire downstream pathway.[2]



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Caption: BMP signaling pathway and the inhibitory action of **LDN193189 hydrochloride**.

Experimental Protocols

Materials:

- **LDN193189 hydrochloride powder**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortexer
- Water bath or incubator at 37°C (optional)

Protocol:

- Determine the required stock concentration: Common stock concentrations range from 1 mM to 10 mM.

- Calculate the required amount of DMSO: To prepare a 10 mM stock solution from 10 mg of **LDN193189 hydrochloride** (Molecular Weight: 479.4 g/mol), you would add 2.086 mL of DMSO. For a 10 mg vial, adding 2.26 mL of DMSO will yield a 10 mM solution.[6]
- Reconstitution:
 - Allow the **LDN193189 hydrochloride** powder vial to equilibrate to room temperature before opening.
 - Add the calculated volume of DMSO to the vial.
 - Vortex thoroughly to dissolve the powder.
- Aid Dissolution (if necessary): If a precipitate is observed, warm the solution to 37°C for 2-5 minutes and vortex again until the solution is clear.[1][6]
- Aliquoting and Storage:
 - Dispense the stock solution into smaller, single-use aliquots in sterile tubes.
 - Store the aliquots at -20°C for up to 6 months.[6] Avoid repeated freeze-thaw cycles.[1]

Protocol:

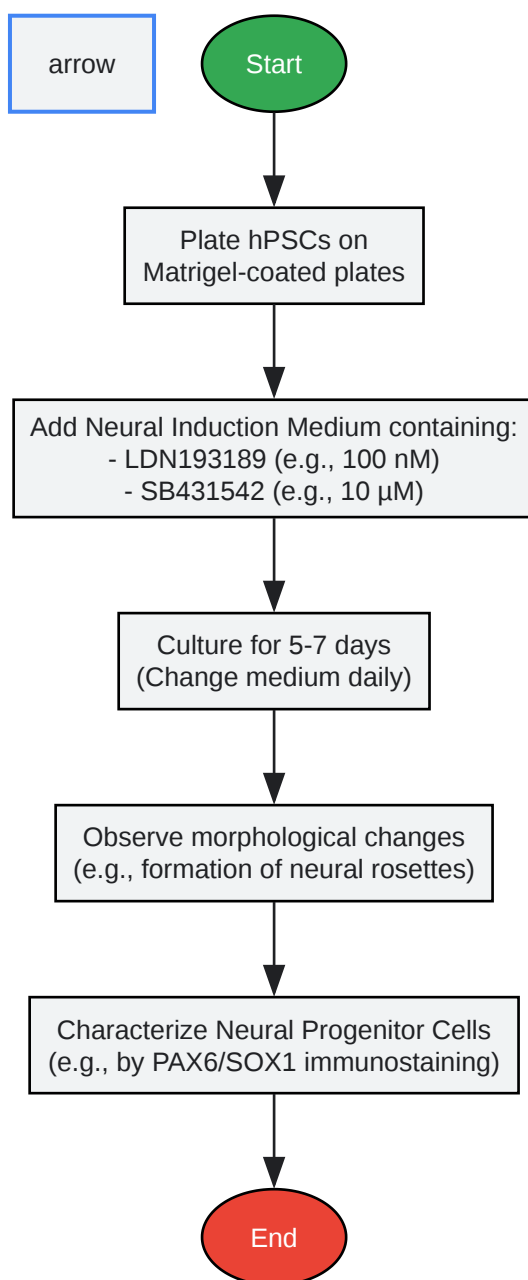
- Thaw the stock solution: Thaw a single aliquot of the **LDN193189 hydrochloride** stock solution at 37°C.[1]
- Pre-warm the cell culture medium: To prevent precipitation, pre-warm the cell culture medium to 37°C before adding the compound.[1]
- Dilute to the final working concentration: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. Effective concentrations for cell culture applications typically range from 0.01 µM to 1 µM.[1]
 - Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1-0.5% to avoid solvent-induced toxicity.[1][11]

- Sterilization: After adding the compound, mix the medium well and filter-sterilize it using a 0.2 μ M low-protein binding filter.[\[1\]](#)[\[6\]](#)
- Aqueous Solution Stability: It is not recommended to store aqueous solutions for more than one day.[\[5\]](#)

Application Example: Neural Induction of Human Pluripotent Stem Cells (hPSCs)

LDN193189 is frequently used in combination with other small molecules to direct the differentiation of hPSCs into neural progenitor cells. A common approach involves the dual SMAD inhibition of both the BMP and TGF- β signaling pathways.

Protocol Workflow:



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Caption: Workflow for neural induction of hPSCs using dual SMAD inhibition.

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